2-Fluoro-6-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. These substituents impart distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine typically involves the nucleophilic substitution of a fluorinated pyridine precursor. One common method involves the reaction of 2,6-difluoropyridine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMSO or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with boronic acids or esters in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This arrangement significantly influences its chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C6H4F4N2 |
---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
ORROUVLQJVYKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.